8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide
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Overview
Description
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent bromination to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form .
Chemical Reactions Analysis
Types of Reactions
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
- 8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde
- 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester
Uniqueness
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is unique due to its hydrobromide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C9H9BrN2O2 |
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Molecular Weight |
257.08 g/mol |
IUPAC Name |
8-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C9H8N2O2.BrH/c1-6-3-2-4-11-5-7(9(12)13)10-8(6)11;/h2-5H,1H3,(H,12,13);1H |
InChI Key |
UVIJZPCWVGQTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C(=O)O.Br |
Origin of Product |
United States |
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